Trioctylaluminum

Catalog No.
S1513702
CAS No.
1070-00-4
M.F
C24H51Al
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylaluminum

CAS Number

1070-00-4

Product Name

Trioctylaluminum

IUPAC Name

trioctylalumane

Molecular Formula

C24H51Al

Molecular Weight

366.6 g/mol

InChI

InChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;

InChI Key

LFXVBWRMVZPLFK-UHFFFAOYSA-N

SMILES

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC

Catalyst for Polymerization:

TOA serves as a crucial component in Ziegler-Natta catalysts, widely used for the polymerization of various olefins, including ethylene, propylene, and their derivatives []. These catalysts play a significant role in the production of commercially important polymers like polyethylene, polypropylene, and other polyolefins. The specific mechanism involves the activation of the olefin by the transition metal component of the catalyst, followed by chain propagation through the insertion of additional monomer units [].

Organic Synthesis:

TOA acts as a Lewis acid in various organic synthesis reactions due to its vacant p-orbital on the aluminum atom. This allows it to accept electron pairs from Lewis bases, forming adducts and facilitating various chemical transformations. Some examples include:

  • Hydroalumination: TOA reacts with alkenes to form organoaluminum compounds, which can be further utilized in various reactions like hydroboration-oxidation or reduction of carbonyl groups [].
  • Friedel-Crafts reactions: TOA can act as a catalyst for Friedel-Crafts alkylation and acylation reactions, facilitating the introduction of alkyl or acyl groups into aromatic rings [].

Research on New Materials and Compounds:

TOA's unique properties make it valuable for research in developing novel materials and compounds. Its ability to act as a Lewis acid, catalyst, and precursor for various organometallic compounds allows scientists to explore its potential applications in areas such as:

  • Synthesis of functional materials: TOA can be used in the preparation of functional materials with specific properties, such as catalysts, conducting polymers, and luminescent materials [].
  • Development of new catalysts: Researchers are exploring the use of TOA in designing new and improved catalysts for various chemical reactions, including olefin metathesis and polymerization [].

Trioctylaluminum, with the molecular formula C24H51Al and a molar mass of 366.64 g/mol, is characterized by its highly flammable nature and reactivity with water, which can produce flammable gases. It exists as a colorless to pale yellow liquid and has a density of approximately 0.701 g/mL at 25°C. The compound is sensitive to moisture, making it pyrophoric under certain conditions, and it requires careful handling in well-ventilated areas away from ignition sources .

, primarily as an alkylating agent and a Lewis acid. It is often used in polymerization processes, particularly in the production of polyethylene and other polymers. For example, it can react with olefins such as 1-dodecene to form higher molecular weight products through elimination and addition reactions at elevated temperatures . Additionally, trioctylaluminum can interact with moisture, leading to the liberation of hydrogen gas, which poses safety hazards.

Trioctylaluminum can be synthesized through several methods, including the reaction of aluminum chloride with octanol or by using aluminum alkyls in the presence of catalysts. A common method involves reacting 10 grams of tri-n-butyl aluminum with 5.6 grams of 1-octene at 60°C for 20 minutes, followed by the addition of a catalyst to terminate the reaction . This process allows for precise control over the alkyl chain length and branching.

Trioctylaluminum serves multiple roles in industrial applications:

  • Polymerization: It acts as an initiator or co-catalyst in the polymerization of olefins.
  • Pharmaceuticals: It is utilized as an intermediate in synthesizing various pharmaceutical compounds.
  • Chemical Synthesis: As a strong Lewis acid, it facilitates numerous organic transformations .

Studies have shown that trioctylaluminum interacts with various substrates through coordination and alkylation mechanisms. Its role as an impurity scavenger in polymerization processes highlights its ability to react selectively with undesired components, improving product purity . Furthermore, kinetic studies have been conducted to understand its behavior in liquid-phase reactions with other alkenes under different temperature conditions .

Trioctylaluminum shares similarities with other organoaluminum compounds but has unique characteristics that set it apart:

Compound NameMolecular FormulaUnique Features
TriethylaluminumC6H15AlLess bulky; used primarily in polymerization
TrimethylaluminumC3H9AlHighly reactive; used for alkylation reactions
Tri-n-butyl aluminumC12H27AlCommonly used as a reagent in organic synthesis
DiethylzincC4H10ZnUsed for similar applications but less flammable

Trioctylaluminum's larger octyl groups provide enhanced solubility in organic solvents compared to smaller alkyl groups found in other organoaluminum compounds, making it particularly effective for specific applications in polymer chemistry.

Physical Description

Liquid

Color/Form

Colorless liquid

Density

Density 0.8336 g/mL at 25 °C

Melting Point

-40 °C

UNII

117MK64E7A

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1070-00-4

Wikipedia

Trioctylaluminum

Methods of Manufacturing

Reaction between octene and isobutylaluminum.
REACTION OF ALUMINUM, HYDROGEN, & N-OCTENE BY THE ZEIGLER CATALYZED PROCESS.
The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Aluminum, trioctyl-: ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15

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